Mirin is a traditional Japanese sweet rice wine seasoning used for cooking. [] It is produced through a fermentation process involving glutinous rice, rice koji (steamed rice cultivated with Aspergillus oryzae), and shochu (distilled alcohol). [] The fermentation process is characterized by saccharification and aging of the glutinous rice facilitated by the enzymatic activity of rice koji, leading to the breakdown of starch and protein. [] This process results in a product rich in sugars, primarily glucose, contributing to Mirin's sweet taste. [] Mirin is categorized as a liquor seasoning under the Japanese Liquor Tax Law, requiring an extract content of 40% or more and an alcohol content of less than 15%. []
Mirin is classified as an alcoholic beverage under Japan's Liquor Tax Law. It can be categorized into different types based on production methods:
The synthesis of mirin involves several key steps:
Mirin's molecular structure is primarily composed of various sugars (such as glucose and oligosaccharides), amino acids (like glutamic acid), organic acids (including lactic acid), and aromatic compounds. The sugars contribute to its sweetness while amino acids enhance umami flavors.
The presence of these components results in a complex flavor profile that is both sweet and savory .
The production of mirin involves several chemical reactions:
These reactions are crucial for developing the characteristic taste and aroma of mirin .
The mechanism by which mirin enhances food flavors involves several processes:
These actions make mirin a versatile ingredient in culinary applications .
Mirin exhibits several notable physical and chemical properties:
Property | Value/Description |
---|---|
Appearance | Syrupy liquid |
Color | Pale amber |
Alcohol Content | Approximately 14% |
pH | Typically around 5.5 |
Sugar Content | Varies; typically high due to fermentation |
Aroma | Sweet with complex notes |
These properties contribute to its functionality as both a cooking ingredient and a condiment .
Mirin has diverse applications in culinary arts:
Beyond cooking, mirin can also serve as a sweetener in desserts or beverages due to its unique flavor profile .
The MRE11-RAD50-NBS1 (MRN) complex serves as a primary sensor of DNA double-strand breaks (DSBs), coordinating critical cellular responses such as ATM kinase activation, DNA repair, and cell cycle checkpoints. Prior to 2008, functional studies of this complex were hindered by the essentiality of its components for cell viability. The landmark discovery of Mirin (Chemical name: Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one) emerged from a forward chemical genetic screen designed to identify inhibitors of the MRN-ATM pathway. Dupre et al. utilized Xenopus laevis egg extracts—a cell-free system faithfully recapitulating DNA damage responses—to screen 10,000 compounds from the Chembridge DIVERSet library. The assay measured inhibition of ATM-dependent phosphorylation of a histone H2AX-derived peptide after induction of DSBs via HaeIII-digested plasmid DNA [1] [4].
Mirin was identified as a potent inhibitor that:
This discovery provided the first targeted pharmacological tool to probe MRN complex functions, overcoming limitations of genetic knockdown approaches. Significantly, Mirin’s ability to disrupt DSB repair pathways highlighted its potential as a radiosensitizing agent in cancer therapy [1] [6].
Table 1: Key Characteristics of Mirin from Initial Discovery Studies
Property | Finding | Significance |
---|---|---|
Target Pathway | MRN-dependent ATM activation | First inhibitor specifically disrupting MRN-ATM signaling cascade |
MRE11 Exonuclease Inhibition | IC50 not quantified; significant inhibition at 100 μM | Impaired DNA end resection and homologous recombination repair |
Cellular Phenotypes | G2/M checkpoint abrogation; blocked homology-directed repair | Validation of on-target effects in mammalian systems |
Cytotoxicity Threshold | 50% cell death at 50 μM in HEK293 cells after 24h exposure | Established functional range for cellular assays [7] |
Originally, Mirin (Chembridge ID 6451023) was misassigned the structure 6-(4-hydroxyphenyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone (Compound 1). This error arose from database inaccuracies in the commercial library and was compounded by the compound’s distinctive orange color—a physical property inconsistent with the white crystalline appearance of synthesized pyrimidinones [3] [10].
The structural correction unfolded as follows:
Crucially, the Z-benzylidene isomer was confirmed as the bioactive form due to stereoelectronic constraints in the thiazolidinone core. This structural revision resolved inconsistencies in structure-activity relationships and enabled rigorous mechanistic studies [3] [4].
Table 2: Structural Proposals for Mirin and Their Properties
Proposed Structure | Synthetic Route | Physical Properties | Biological Activity | Status |
---|---|---|---|---|
6-(4-Hydroxyphenyl)-2-thioxopyrimidin-4(3H)-one (1) | Thiourea + methyl 4-hydroxybenzoylacetate | White solid | Inactive | Misassigned [3] |
5-(4-Hydroxybenzylidene)-2-thioxoimidazolidin-4-one (2) | 2-Thiohydantoin + 4-hydroxybenzaldehyde | Yellow solid | Inactive | Incorrect [3] |
Z-5-(4-Hydroxybenzylidene)-2-imino-1,3-thiazolidin-4-one (3) | Pseudothiohydantoin + 4-hydroxybenzaldehyde | Orange solid | ATM/MRN inhibition | Correct [3] [4] |
Implications of the Structural Correction
The misassignment underscored challenges in relying solely on vendor-provided structural databases for screening hits. The correction enabled:
Despite its value, Mirin’s off-target effects and moderate potency (IC50 ~12–66 μM) spurred development of next-generation inhibitors like PFM39 and MU147, which exhibit improved selectivity and cellular activity [2] [5].